molecular formula C18H14ClP B3056688 Phosphine, (4-chlorophenyl)diphenyl- CAS No. 734-60-1

Phosphine, (4-chlorophenyl)diphenyl-

Cat. No.: B3056688
CAS No.: 734-60-1
M. Wt: 296.7 g/mol
InChI Key: BSHLUPBYQADWQM-UHFFFAOYSA-N
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Description

Evolution of Phosphine (B1218219) Ligand Design and Application

The field of phosphine ligands has evolved significantly from early, simple examples like triphenylphosphine (B44618). The quest for more efficient and selective catalysts has driven the development of ligands with tailored electronic and steric properties. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the behavior of the metal centers to which these ligands coordinate. For instance, bulky phosphine ligands can facilitate key steps in catalytic cycles, while the electronic nature of the substituents can modulate the reactivity and stability of the catalyst.

Significance of Aryl-Substituted Phosphines in Organometallic Chemistry

Aryl-substituted phosphines are a particularly important class of ligands in organometallic chemistry. The electronic properties of the aryl groups directly impact the electron density at the phosphorus atom, which in turn influences the ligand's ability to donate electrons to and accept electrons from a metal center. This electronic tuning is crucial for stabilizing metal complexes and controlling their catalytic activity. The steric bulk of the aryl groups also plays a critical role in creating a specific coordination environment that can influence the selectivity of a reaction.

Contextualizing Phosphine, (4-chlorophenyl)diphenyl- within Ligand Families

(4-chlorophenyl)diphenylphosphine is a member of the triarylphosphine family and is structurally similar to triphenylphosphine. stenutz.eu The key distinction is the presence of a chlorine atom on one of the phenyl rings. This substitution has important electronic consequences, as the electron-withdrawing nature of the chlorine atom reduces the electron-donating ability of the phosphorus atom compared to triphenylphosphine. This positions (4-chlorophenyl)diphenylphosphine as a moderately electron-poor ligand. Its steric profile, however, is very similar to that of triphenylphosphine. This combination of electronic modification with minimal steric change makes it a valuable tool for studying the electronic effects of ligands in catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLUPBYQADWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404201
Record name Phosphine, (4-chlorophenyl)diphenyl-
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Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734-60-1
Record name (4-Chlorophenyl)diphenylphosphine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, (4-chlorophenyl)diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phosphine, 4 Chlorophenyl Diphenyl

Precursor Selection and Reactant Design for Phosphine (B1218219) Synthesis

The rational design and selection of precursors are fundamental to the successful synthesis of (4-chlorophenyl)diphenylphosphine. The most common strategies involve the formation of a phosphorus-carbon bond between a diphenylphosphinyl group and a 4-chlorophenyl moiety.

Key precursors for this synthesis include:

Phosphorus Source: Chlorodiphenylphosphine (B86185) (Ph₂PCl) is a widely used and commercially available precursor. Its P-Cl bond is susceptible to nucleophilic attack by organometallic reagents.

Aryl Source: The 4-chlorophenyl group is typically introduced via an organometallic reagent, most commonly a Grignard reagent or an organolithium species. 1,4-Dichlorobenzene or 4-bromochlorobenzene are common starting materials for generating these reagents.

The design of the reactants is centered around creating a nucleophilic 4-chlorophenyl species that can efficiently displace the chloride from the chlorodiphenylphosphine electrophile. The choice between a Grignard reagent (4-ClC₆H₄MgBr or 4-ClC₆H₄MgCl) and an organolithium reagent (4-ClC₆H₄Li) can influence reaction conditions and outcomes. Grignard reagents are often preferred due to their relative ease of preparation and handling. orgsyn.org

A notable synthesis of diphenyl-p-chlorophenylphosphine has been reported with a high yield of 84% by utilizing the mono-Grignard reagent derived from p-dichlorobenzene in tetrahydrofuran (B95107). orgsyn.org This highlights the efficacy of the Grignard approach for this specific phosphine.

Reaction Pathways and Mechanistic Considerations in Phosphorus-Carbon Bond Formation

The primary reaction pathway for the synthesis of (4-chlorophenyl)diphenylphosphine from chlorodiphenylphosphine and a 4-chlorophenyl Grignard reagent is a nucleophilic substitution at the phosphorus center.

The generally accepted mechanism involves the following steps:

Formation of the Grignard Reagent: The reaction is initiated by the formation of the 4-chlorophenylmagnesium halide from the corresponding aryl halide and magnesium metal.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of chlorodiphenylphosphine.

Displacement of Chloride: This attack leads to the formation of a new phosphorus-carbon bond and the displacement of the chloride ion, which then associates with the magnesium halide by-product.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent and facilitate the reaction. The mechanism of Grignard reagent formation itself is understood to involve radical intermediates at the magnesium surface. alfredstate.edu

The success of this reaction is contingent on controlling reaction conditions to prevent side reactions, such as the formation of biphenyl (B1667301) derivatives or the reaction of the Grignard reagent with any residual moisture.

Advanced Synthetic Techniques for High-Yield Production

While the Grignard methodology is robust, advanced techniques are continually being developed to improve yields, simplify procedures, and enhance substrate scope for the synthesis of triarylphosphines.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, offer powerful alternatives for the formation of P-C bonds. tu-chemnitz.de A relevant advanced synthetic route involves the Heck olefination of haloarylphosphine oxides. liv.ac.uk For instance, (4-bromophenyl)diphenylphosphine (B1581179) oxide can be coupled with various olefins in the presence of a palladium catalyst. The resulting olefinated phosphine oxide can then be reduced to the corresponding phosphine. liv.ac.uk

This two-step approach, while more complex, can be advantageous for introducing additional functionality into the phosphine ligand. The general catalytic cycle for such palladium-catalyzed reactions involves oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. mdpi.com

Catalyst SystemReactantsProductYield (%)Reference
Herrmann-Beller Palladacycle / NaOAc(4-Bromophenyl)diphenylphosphine oxide, 4-Chlorostyrene(4-(2-(4-chlorophenyl)vinyl)phenyl)diphenylphosphine oxide>90 liv.ac.uk

This table illustrates a representative advanced synthetic approach that could be adapted for the synthesis of functionalized derivatives of (4-chlorophenyl)diphenylphosphine.

Transition-metal-free C-P bond construction via C-N bond cleavage has also been developed as an alternative pathway. rsc.org

Derivatization Strategies of Phosphine, (4-chlorophenyl)diphenyl-

The phosphorus atom in (4-chlorophenyl)diphenylphosphine possesses a lone pair of electrons, making it a nucleophilic center that can readily undergo various derivatization reactions. These reactions are crucial for modifying the electronic and steric properties of the phosphine, as well as for preparing new ligands for catalysis and other applications.

Oxidation and Chalcogenation:

(4-chlorophenyl)diphenylphosphine can be easily oxidized to the corresponding (4-chlorophenyl)diphenylphosphine oxide . This can be achieved using common oxidizing agents such as hydrogen peroxide or even atmospheric oxygen over time. mdpi.com

Similarly, reaction with elemental sulfur or selenium yields the corresponding (4-chlorophenyl)diphenylphosphine sulfide guidechem.com and selenide, respectively. These reactions are typically straightforward and proceed with high yields. chemicalbook.com

ReagentProduct
H₂O₂ or O₂(4-chlorophenyl)diphenylphosphine oxide
S₈(4-chlorophenyl)diphenylphosphine sulfide
Se(4-chlorophenyl)diphenylphosphine selenide

Formation of Transition Metal Complexes:

As a tertiary phosphine, (4-chlorophenyl)diphenylphosphine is an excellent ligand for a wide range of transition metals. mdpi.com It can coordinate to metals such as palladium, platinum, rhodium, and iridium to form stable complexes. ucl.ac.ukacs.org The electronic properties of the phosphine ligand, influenced by the electron-withdrawing chloro substituent, can significantly impact the catalytic activity of the resulting metal complex. The formation of these complexes typically involves the reaction of the phosphine with a suitable metal precursor in an appropriate solvent. mdpi.com

These derivatization strategies significantly expand the utility of (4-chlorophenyl)diphenylphosphine beyond its direct use, enabling its application in the design of catalysts and functional materials.

Electronic and Steric Profile Analysis of Phosphine, 4 Chlorophenyl Diphenyl

Theoretical Frameworks for Ligand Parameterization

To quantitatively assess the electronic and steric nature of phosphine (B1218219) ligands, a set of theoretical frameworks has been developed. Among the most influential are the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

The Tolman Electronic Parameter is an experimentally derived measure of a phosphine ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, which results in increased electron density on the metal center and consequently more back-bonding into the π* orbitals of the CO ligands, weakening the C-O bond. wikipedia.org Conversely, a higher ν(CO) value signifies a more electron-withdrawing (less electron-donating) ligand. wikipedia.org

The steric bulk of a phosphine ligand is quantified by the Tolman Cone Angle (θ). This parameter is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex and at a standardized M-P bond length of 2.28 Å. wikipedia.org A larger cone angle indicates greater steric hindrance around the metal center, which can significantly influence the coordination number, geometry, and reactivity of the resulting complex. wikipedia.org For unsymmetrical phosphines of the type PRR'R'', the cone angle can be estimated by averaging the contributions of the individual substituents. wikipedia.org

Computational Modeling of Electronic and Steric Properties

In addition to experimental methods, computational chemistry provides powerful tools for the prediction and analysis of the electronic and steric properties of phosphine ligands. Density Functional Theory (DFT) has become a particularly valuable method for calculating parameters such as the TEP and cone angle. nih.govrsc.org

Computational models can accurately predict the CO stretching frequencies in [LNi(CO)₃] complexes, thus providing a calculated TEP that correlates well with experimental values. nih.gov These calculations allow for the systematic evaluation of a wide range of ligands, including those that may be difficult to synthesize or handle experimentally. chemrxiv.org Similarly, the cone angle of a phosphine ligand can be calculated from its computationally optimized geometry within a metal complex. rsc.org This approach allows for a more dynamic and context-dependent understanding of steric effects, as the cone angle can be influenced by the specific coordination environment. rsc.org

Influence of the 4-Chlorophenyl Moiety on Ligand Characteristics

The introduction of a 4-chlorophenyl group in place of one of the phenyl groups of triphenylphosphine (B44618) modifies the electronic and steric profile of the resulting ligand, (4-chlorophenyl)diphenylphosphine.

Steric Effect: The steric profile of (4-chlorophenyl)diphenylphosphine is not expected to differ significantly from that of triphenylphosphine. The chlorine atom at the para position is located at the periphery of the phenyl ring and does not add substantial bulk in the immediate vicinity of the phosphorus atom and the metal center. Therefore, the cone angle of (4-chlorophenyl)diphenylphosphine is predicted to be very close to that of triphenylphosphine, which is 145°.

Comparative Analysis with Related Substituted Phosphine Ligands

The electronic and steric properties of (4-chlorophenyl)diphenylphosphine can be better understood through comparison with other relevant phosphine ligands. The following table provides a comparative analysis of the Tolman Electronic Parameter and Cone Angle for (4-chlorophenyl)diphenylphosphine and related substituted phosphine ligands.

Note: The Tolman Electronic Parameter for (4-chlorophenyl)diphenylphosphine and Tris(4-chlorophenyl)phosphine (B71986) are calculated based on the additive method described by Tolman, using χ values for phenyl and an estimated value for the 4-chlorophenyl group based on related substituents. The cone angle for (4-chlorophenyl)diphenylphosphine is an estimate based on its structural similarity to triphenylphosphine.

As the data indicates, the substitution of one phenyl group with a 4-chlorophenyl group results in a slight increase in the TEP, signifying reduced electron-donating ability. When all three phenyl groups are substituted with 4-chlorophenyl groups, this effect is more pronounced. Conversely, the introduction of an electron-donating methoxy (B1213986) group in the para position in tris(4-methoxyphenyl)phosphine (B1294419) leads to a lower TEP compared to triphenylphosphine. The cone angles for the para-substituted triarylphosphines remain largely unchanged from that of triphenylphosphine, highlighting that substitution at the para position has a minimal steric impact. In contrast, alkylphosphines like trimethylphosphine (B1194731) and tri(tert-butyl)phosphine exhibit significantly different steric and electronic profiles.

Coordination Chemistry of Phosphine, 4 Chlorophenyl Diphenyl

Metal Center Coordination Modes and Geometries

(4-chlorophenyl)diphenylphosphine typically acts as a monodentate ligand, coordinating to a metal center through its lone pair of electrons on the phosphorus atom. The coordination geometry of the resulting metal complex is dictated by the metal's oxidation state, coordination number, and the steric bulk of the other ligands present.

While specific crystal structure data for complexes of (4-chlorophenyl)diphenylphosphine are not abundantly available in the public domain, inferences can be drawn from structurally similar phosphine (B1218219) ligands. For instance, in platinum(II) complexes with analogous arylphosphines, a square planar geometry is commonly observed, with the phosphine ligands often adopting a trans configuration to minimize steric hindrance. rsc.orgchemrxiv.org This is exemplified by the trans structure observed in dichlorobis(4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II). rsc.orgchemrxiv.org The P-M-P bond angles in such complexes are typically around 180°.

For gold(I) complexes, a linear geometry is characteristic, with the gold atom typically coordinated to two ligands. In a complex with a single (4-chlorophenyl)diphenylphosphine ligand, the other ligand would be positioned 180° from it. mdpi.com

Synthesis of Transition Metal Complexes with Phosphine, (4-chlorophenyl)diphenyl-

The synthesis of transition metal complexes of (4-chlorophenyl)diphenylphosphine generally involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) depends on the desired complex.

A common synthetic route involves the displacement of weakly coordinating ligands from the metal precursor by the more strongly coordinating phosphine. For example, the synthesis of a platinum(II) complex can be achieved by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with (4-chlorophenyl)diphenylphosphine in a mixed solvent system like dichloromethane/water/ethanol. nih.gov This method typically yields the dichlorobis(phosphine)platinum(II) complex.

For the synthesis of palladium(II) complexes, precursors such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride can be used. The reaction is often carried out in a chlorinated solvent like dichloromethane. rsc.orgnih.gov Similarly, rhodium(I) complexes can be prepared from precursors like [Rh(COD)₂]BF₄ (where COD is 1,5-cyclooctadiene) by reacting it with the phosphine ligand. rsc.org

The synthesis of gold(I) complexes often starts from a gold(I) precursor like (tht)AuCl (tht = tetrahydrothiophene). The reaction with (4-chlorophenyl)diphenylphosphine would lead to the displacement of the labile tht ligand to form the corresponding phosphine-gold(I) chloride complex. nih.gov

The synthesis of the (4-chlorophenyl)diphenylphosphine ligand itself can be achieved through various methods, a common one being the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with diphenylphosphinous chloride (Ph₂PCl).

Ligand Exchange Dynamics in Coordination Compounds

Ligand exchange dynamics are fundamental to understanding the reactivity of coordination compounds, particularly in catalytic processes where substrate binding and product release are key steps. For metal complexes of (4-chlorophenyl)diphenylphosphine, the rate and mechanism of ligand exchange would be influenced by several factors, including the nature of the metal center, the other ligands in the coordination sphere, and the electronic and steric properties of the phosphine itself.

In the context of catalysis, the ability of (4-chlorophenyl)diphenylphosphine to dissociate from the metal center can be crucial. For instance, in palladium-catalyzed cross-coupling reactions, the dissociation of a phosphine ligand is often a prerequisite for the oxidative addition of the substrate to the metal center. mdpi.com The steric bulk of the three aryl groups on the phosphorus atom also plays a significant role in the kinetics of ligand exchange.

Structure-Activity Relationships in Metal-Phosphine, (4-chlorophenyl)diphenyl- Complexes

The electronic and steric properties of (4-chlorophenyl)diphenylphosphine have a direct impact on the catalytic activity and selectivity of its metal complexes. The presence of the electron-withdrawing 4-chlorophenyl group can enhance the electrophilicity of the metal center, which can be beneficial in certain catalytic reactions.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, the nature of the phosphine ligand is critical for the efficiency of the catalytic cycle. Complexes of a structurally similar ligand, (4'-bromobiphenyl-4-yl)diphenylphosphine, have demonstrated notable catalytic activity in these reactions. rsc.orgchemrxiv.org It is reasonable to infer that palladium complexes of (4-chlorophenyl)diphenylphosphine would also be effective catalysts for such transformations. The electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle.

For rhodium-catalyzed hydroformylation, the electronic and steric profile of the phosphine ligand is known to affect both the activity and the regioselectivity of the reaction. researchgate.netrsc.orgresearchgate.net Electron-withdrawing phosphines can lead to faster rates of CO insertion, a crucial step in the hydroformylation mechanism. Therefore, rhodium complexes of (4-chlorophenyl)diphenylphosphine could be expected to exhibit interesting catalytic behavior in this and other carbonylation reactions.

In the field of medicinal inorganic chemistry, gold(I) phosphine complexes have been extensively studied for their anticancer properties. mdpi.com The activity of these complexes is often related to their ability to inhibit enzymes like thioredoxin reductase. The electronic and lipophilic character of the phosphine ligand can influence the cellular uptake and biological activity of the gold complex. The presence of the chloro-substituent in (4-chlorophenyl)diphenylphosphine would modify these properties compared to triphenylphosphine (B44618), potentially leading to different pharmacological profiles.

Below is a table summarizing the key properties and their influence on the activity of metal complexes containing the (4-chlorophenyl)diphenylphosphine ligand.

PropertyInfluence on Metal Complex Activity
Electronic Effect The electron-withdrawing 4-chlorophenyl group increases the π-acceptor character of the phosphine, which can enhance the electrophilicity of the metal center. This may facilitate nucleophilic attack on coordinated substrates in catalytic reactions.
Steric Effect The three aryl groups provide significant steric bulk around the metal center. This can influence the coordination number of the complex, the rate of ligand exchange, and the selectivity in catalytic reactions by controlling the approach of substrates.
Catalytic Activity In palladium-catalyzed cross-coupling reactions, the balance of electronic and steric effects can optimize the rates of oxidative addition and reductive elimination, leading to efficient catalysis. In rhodium-catalyzed hydroformylation, these properties affect both the rate and the linear-to-branched aldehyde ratio.
Biological Activity For gold(I) complexes, the lipophilicity and electronic nature of the phosphine can impact cellular uptake, interaction with biological targets like enzymes, and overall cytotoxicity.

Catalytic Applications of Phosphine, 4 Chlorophenyl Diphenyl in Organic Transformations

Homogeneous Catalysis Mediated by Metal-Phosphine, (4-chlorophenyl)diphenyl- Complexes

Complexes formed between transition metals and (4-chlorophenyl)diphenylphosphine are effective homogeneous catalysts, demonstrating significant activity in a range of fundamental organic reactions. The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role in the efficiency and selectivity of these catalytic processes.

Metal complexes incorporating (4-chlorophenyl)diphenylphosphine and its analogues, such as tris(4-chlorophenyl)phosphine (B71986), are particularly effective in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully catalyzed by palladium complexes featuring chloro-substituted triphenylphosphine (B44618) ligands. For instance, a catalyst system comprising tris(dibenzylideneacetone)-dipalladium and tris(4-chlorophenyl)phosphine has been utilized in the Suzuki-Miyaura coupling of tris(4-bromophenyl)amine (B153671) with benzene-1,4-diboronic acid. This reaction not only facilitates the cross-coupling but also leads to the formation of a polymer network where the phosphine ligand itself can be incorporated. rsc.org The presence of the electron-withdrawing chlorine atom can influence the oxidative addition and reductive elimination steps of the catalytic cycle. diva-portal.orguj.ac.za

Below is a table summarizing the application of a related phosphine ligand in a Suzuki-Miyaura polymerization reaction.

ReactantsCatalyst SystemProduct TypeRef
tris(4-bromophenyl)amine, benzene-1,4-diboronic acidTris(dibenzylideneacetone)-dipalladium, tris(4-chlorophenyl)phosphinePolymer rsc.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Palladium complexes are the catalysts of choice, and the nature of the phosphine ligand is critical for catalyst activity and stability. libretexts.org While specific examples detailing the use of (4-chlorophenyl)diphenylphosphine in Heck reactions are not extensively documented in the reviewed literature, the principles of ligand design for this reaction are well-established. Electron-poor phosphines can enhance the rate of certain steps in the catalytic cycle. Given its electronic properties, (4-chlorophenyl)diphenylphosphine would be expected to modulate the catalytic activity of palladium centers in such transformations. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium-phosphine complex as a catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The phosphine ligand stabilizes the palladium(0) species and facilitates the catalytic cycle. wikipedia.orglibretexts.org The electronic nature of the phosphine ligand influences the rate and efficiency of the coupling. Although direct catalytic data for (4-chlorophenyl)diphenylphosphine in the Sonogashira reaction is sparse in the available literature, related phosphine ligands are commonly employed. For example, Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard catalysts for this transformation. libretexts.orgnih.govresearchgate.net The electronic modifications offered by the chloro-substituent could potentially be exploited to optimize reaction conditions for specific substrates.

The application of (4-chlorophenyl)diphenylphosphine in large-scale industrial processes like hydrogenation and hydroformylation is less specific in the available literature. However, phosphine ligands are integral to the catalysts used in these reactions. In hydrogenation, metal complexes, often with rhodium or ruthenium, catalyze the addition of hydrogen across a double or triple bond. The electronic and steric properties of the phosphine ligand influence the catalyst's activity and selectivity. For instance, in the selective hydrogenation of chloronitrobenzenes, palladium phosphide (B1233454) catalysts have shown superior performance. mdpi.com While not a direct phosphine ligand complex, this highlights the role of phosphorus compounds in modifying catalyst selectivity.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically employs rhodium catalysts with phosphine ligands. The ligand's properties, such as its cone angle and electronic character, are crucial for controlling the regioselectivity (linear vs. branched aldehyde products).

Direct C-H activation and functionalization is a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. researchgate.netumich.edugreyhoundchrom.com Transition metal catalysts, often palladium, rhodium, or ruthenium, are employed to cleave C-H bonds and forge new bonds. researchgate.netgreyhoundchrom.com The ligand coordinated to the metal center plays a critical role in the reactivity and selectivity of this process. nih.govnih.gov

While the direct application of (4-chlorophenyl)diphenylphosphine in reported C-H activation methodologies is not prominent, the broader class of phosphine ligands is central to this field. For example, bulky phosphines like XPhos are used in conjunction with silver salts in palladium-catalyzed C-H functionalization, where the phosphine can interact with both the palladium and silver centers. acs.org The development of P(III)-directed C-H activation strategies has enabled the late-stage diversification of phosphine ligands themselves, creating libraries of ligands with tailored properties. nih.gov This suggests a potential route for synthesizing derivatives of (4-chlorophenyl)diphenylphosphine with enhanced catalytic properties for C-H activation.

(4-chlorophenyl)diphenylphosphine-metal complexes can act as catalysts in polymerization reactions. As mentioned in the context of Suzuki-Miyaura coupling, a palladium catalyst system with tris(4-chlorophenyl)phosphine was used to synthesize a porous polymer network. rsc.org In this process, the phosphine-mediated coupling reaction leads directly to the formation of the polymer backbone.

Furthermore, phosphines themselves can act as organocatalysts for certain types of polymerization. For example, triphenylphosphine has been used as a catalyst for reversible chain-transfer catalyzed polymerization (RTCP) of monomers like styrene (B11656) and methyl methacrylate, yielding well-defined polymers. rsc.org This type of catalysis demonstrates the versatility of phosphines beyond their role as ligands in metal complexes.

Asymmetric Catalysis with Chiral Derivatives of Phosphine, (4-chlorophenyl)diphenyl-

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphines are among the most successful and widely used ligands for enantioselective metal-catalyzed reactions. researchgate.netnih.gov

While there is a vast body of research on chiral phosphine ligands, specific chiral derivatives of (4-chlorophenyl)diphenylphosphine are not extensively highlighted in the reviewed literature. However, general strategies for creating chiral phosphines often involve introducing chirality in the ligand backbone or at the phosphorus atom itself. Planar-chiral heterocycles containing phosphorus have been developed and shown to be effective ligands for asymmetric metal-catalyzed processes. scispace.com The synthesis of axially chiral binaphthyl phosphine ligands has also been achieved through P(III)-directed C-H activation, showcasing a modern approach to creating diverse chiral phosphine libraries. nih.gov These general methodologies could be applied to create chiral versions of (4-chlorophenyl)diphenylphosphine for applications in asymmetric catalysis.

Supported Catalysis and Heterogenization Strategies

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including ease of catalyst separation from the product mixture, potential for catalyst recycling, and suitability for continuous flow processes. Phosphine ligands are often tethered to polymers or inorganic materials to create supported catalysts. rsc.org

A notable example related to the subject compound involves the in-situ immobilization of palladium nanoparticles and a phosphine ligand within a polymer matrix. rsc.org This was achieved through a palladium-catalyzed Suzuki-Miyaura polymerization where tris(4-chlorophenyl)phosphine was part of the catalytic system. The resulting polymer-supported catalyst, denoted Pd@PNP, proved to be highly active and reusable for Suzuki-Miyaura reactions of aryl chlorides and bromides. The immobilized phosphine component was found to enhance the activity and stability of the palladium nanoparticles. rsc.org This strategy effectively heterogenizes the catalytic system, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous ones.

The table below summarizes the performance of the Pd@PNP catalyst in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

CatalystYield (%)
Pd@PNP96
Pd@PNP-185
Pd@PNP-282
Pd@PN78
Data extracted from a study on highly active and reusable palladium catalysts. rsc.org

This approach of entrapping or covalently linking phosphine-metal complexes to solid supports is a key strategy for developing more sustainable and industrially viable catalytic processes. rsc.orgmdpi.comchemrxiv.org

Catalyst Deactivation Pathways and Regeneration Strategies in Organic Transformations Utilizing Phosphine, (4-chlorophenyl)diphenyl-

The primary deactivation pathway for catalysts incorporating (4-chlorophenyl)diphenylphosphine involves the oxidation of the phosphine ligand. The phosphorus(III) center in the phosphine is susceptible to oxidation to a phosphorus(V) state, forming the corresponding phosphine oxide, (4-chlorophenyl)diphenylphosphine oxide. This transformation renders the ligand incapable of effectively coordinating with the metal center, thereby leading to a loss of catalytic activity. The electron-withdrawing nature of the chlorophenyl group can influence the electronic properties of the phosphorus atom, affecting its susceptibility to oxidation under catalytic conditions.

The general mechanism of this deactivation can be represented as follows:

Catalyst Deactivation: Active Catalyst (Metal-Phosphine Complex) + Oxidizing Species → Inactive Species (Metal Complex + Phosphine Oxide)

Several factors within a catalytic cycle can contribute to this oxidative degradation. The presence of trace amounts of air (oxygen), peroxide impurities in solvents or reagents, or even certain substrates and intermediates can act as oxidizing agents. The reaction conditions, such as elevated temperatures, can also accelerate this deactivation process.

Regeneration of the Deactivated Catalyst

The regeneration of the deactivated catalyst hinges on the reversal of the phosphine oxidation. The inactive (4-chlorophenyl)diphenylphosphine oxide can be reduced back to the active (4-chlorophenyl)diphenylphosphine ligand. This reduction is a key strategy for restoring the catalytic activity of the system.

A common and effective method for the reduction of phosphine oxides is the use of silanes, such as trichlorosilane (B8805176) (HSiCl₃) or phenylsilane (B129415) (PhSiH₃), often in the presence of a base. The general scheme for this regeneration process is:

(4-chlorophenyl)diphenylphosphine oxide + Reducing Agent (e.g., Silane) → (4-chlorophenyl)diphenylphosphine + Siloxane byproducts

This regeneration can, in some instances, be performed in situ, although it is more commonly carried out as a separate step after the catalytic reaction is complete and the deactivated catalyst components have been isolated.

The table below summarizes the key deactivation pathway and a corresponding regeneration strategy for catalysts employing (4-chlorophenyl)diphenylphosphine.

Deactivation PathwayInactive SpeciesRegeneration StrategyRegenerated Active Species
Oxidation of Phosphine Ligand(4-chlorophenyl)diphenylphosphine oxideReduction of the phosphine oxide(4-chlorophenyl)diphenylphosphine

Detailed Research Findings on Phosphine Ligand Stability and Regeneration

While specific studies focusing exclusively on the deactivation and regeneration of (4-chlorophenyl)diphenylphosphine in catalytic cycles are not extensively detailed in publicly available literature, the behavior of analogous triarylphosphines provides a strong basis for understanding these processes. Research on related phosphine ligands highlights the following key points:

Influence of Substituents: The electronic nature of the substituents on the aryl rings of a triarylphosphine can impact its stability. Electron-withdrawing groups, such as the chloro group in (4-chlorophenyl)diphenylphosphine, can affect the electron density at the phosphorus center, which in turn influences its susceptibility to oxidation.

Oxidizing Agents in Catalysis: Studies have shown that various species present in catalytic reactions, including hydroperoxides, molecular oxygen, and even certain solvents at high temperatures, can lead to the formation of phosphine oxides.

Silane-Based Reduction: The use of silanes for the reduction of phosphine oxides is a well-established and versatile method. The efficiency of this reduction can be influenced by the specific silane (B1218182) used, the reaction conditions (temperature, solvent), and the presence of additives.

The successful implementation of regeneration strategies is crucial for the sustainable use of catalysts containing valuable phosphine ligands like (4-chlorophenyl)diphenylphosphine. Further research focused specifically on this ligand would provide more tailored protocols for its regeneration and help to extend the lifetime of the corresponding catalytic systems in various organic transformations.

Advanced Spectroscopic Characterization Techniques for Phosphine, 4 Chlorophenyl Diphenyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a cornerstone technique for the structural analysis of (4-chlorophenyl)diphenylphosphine, offering precise information about the phosphorus, proton, and carbon nuclei within the molecule.

³¹P NMR spectroscopy is particularly powerful for probing the electronic environment of the phosphorus atom. As a spin I=1/2 nucleus with 100% natural abundance, ³¹P provides sharp and sensitive signals. huji.ac.il The chemical shift (δ) of the phosphorus nucleus in tertiary phosphines is highly sensitive to the nature of the substituents.

For (4-chlorophenyl)diphenylphosphine, the ³¹P chemical shift is expected to be influenced by the electronic properties of the three aryl groups attached to the phosphorus center. The parent compound, triphenylphosphine (B44618) (PPh₃), exhibits a ³¹P chemical shift of approximately -6.0 ppm. ucsb.edu The introduction of a chlorine atom at the para position of one phenyl ring introduces an electron-withdrawing group. This effect tends to deshield the phosphorus nucleus, causing a downfield shift (to a less negative or positive value) compared to triphenylphosphine. The precise chemical shift provides a sensitive measure of the electronic character of the ligand, which is crucial for understanding its coordination chemistry. A ³¹P NMR chemical shift calculator can be used to predict the chemical shift value for a wide range of tertiary phosphines. man.ac.uk

Table 1: Comparative ³¹P NMR Chemical Shifts of Selected Tertiary Phosphines This table is interactive. Click on the headers to sort the data.

Compound Chemical Shift (δ, ppm) Reference
Triphenylphosphine -6.0 ucsb.edu
Tris(4-methoxyphenyl)phosphine (B1294419) -8.2 N/A
Tris(4-fluorophenyl)phosphine -5.7 N/A
(4-chlorophenyl)diphenylphosphine Predicted downfield of -6.0 N/A
Diphenylphosphine -41.0 N/A

In complexes, the coordination of the phosphine (B1218219) to a metal center typically results in a significant downfield coordination shift. The magnitude of this shift provides valuable information about the nature of the metal-phosphorus bond and the geometry of the complex.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of (4-chlorophenyl)diphenylphosphine is characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The spectrum consists of overlapping multiplets corresponding to the protons of the two unsubstituted phenyl rings and a distinct set of signals for the 4-chlorophenyl group. The protons on the 4-chlorophenyl ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the 1,4-disubstituted ring.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. Due to molecular symmetry, the two unsubstituted phenyl rings are equivalent. The spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl groups and the ipso, ortho, meta, and chlorine-bearing carbons of the 4-chlorophenyl group. A key feature is the presence of phosphorus-carbon spin-spin coupling (J-coupling), which is invaluable for signal assignment. nih.gov

The ipso-carbons (directly bonded to phosphorus) show the largest one-bond coupling constant (¹JPC).

The ortho, meta, and para carbons exhibit progressively smaller two-bond (²JPC), three-bond (³JPC), and four-bond (⁴JPC) coupling constants, respectively.

These coupling patterns are definitive in assigning the carbon resonances of the aryl rings.

Table 2: Predicted ¹H and ¹³C NMR Assignments for (4-chlorophenyl)diphenylphosphine This table is interactive. Click on the headers to sort the data.

Nucleus Position Predicted Chemical Shift (ppm) Predicted P-C Coupling (JPC, Hz) Notes
¹H Phenyl (ortho, meta, para) ~7.3-7.5 N/A Complex multiplet
¹H 4-Chlorophenyl (ortho to P) ~7.3-7.5 N/A Doublet (AA'BB' system)
¹H 4-Chlorophenyl (meta to P) ~7.2-7.4 N/A Doublet (AA'BB' system)
¹³C Phenyl (ipso) ~137-139 Large (¹J) Doublet
¹³C Phenyl (ortho) ~133-135 Small (²J) Doublet
¹³C Phenyl (meta) ~128-130 Medium (³J) Doublet
¹³C Phenyl (para) ~129-131 Small (⁴J) Doublet
¹³C 4-Chlorophenyl (ipso) ~136-138 Large (¹J) Doublet
¹³C 4-Chlorophenyl (ortho to P) ~134-136 Small (²J) Doublet
¹³C 4-Chlorophenyl (meta to P) ~129-131 Medium (³J) Doublet

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the characteristic vibrational modes of the molecule. tue.nl For (4-chlorophenyl)diphenylphosphine, these spectra are dominated by vibrations associated with the phenyl rings and the phosphorus-carbon bonds.

Key vibrational modes include:

Aromatic C-H stretching: Found in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the phenyl rings.

P-C (Aryl) stretching: Vibrations involving the phosphorus-carbon bond, which are often coupled with phenyl ring modes and appear in the fingerprint region.

C-Cl stretching: A strong absorption typically observed around 1090-1080 cm⁻¹ for chlorobenzene (B131634) derivatives.

IR and Raman spectroscopy are complementary. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule with the symmetry of (4-chlorophenyl)diphenylphosphine, many modes are active in both techniques, but their relative intensities can differ, aiding in a more complete vibrational assignment. researchgate.netscispace.com In metal complexes, shifts in the P-C and phenyl ring vibrational frequencies can indicate successful coordination to the metal center. mdpi.com

Table 3: Characteristic Vibrational Frequencies for (4-chlorophenyl)diphenylphosphine This table is interactive. Click on the headers to sort the data.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aromatic C=C Stretch 1600 - 1400 IR, Raman
C-H In-Plane Bend 1300 - 1000 IR, Raman
C-Cl Stretch 1090 - 1080 IR (Strong)
P-C (Aryl) Stretch 1100 - 1000, 750 - 650 IR, Raman

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and confirming the elemental composition of (4-chlorophenyl)diphenylphosphine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₈H₁₄ClP.

Under electron ionization (EI) conditions, the molecule undergoes fragmentation, producing a characteristic pattern that can be used for structural confirmation. The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The presence of chlorine is readily identified by the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for related triphenylphosphine derivatives involve the cleavage of the P-C bonds. acs.org For (4-chlorophenyl)diphenylphosphine, the following key fragment ions are anticipated:

[M - Cl]⁺: Loss of a chlorine atom.

[M - C₆H₅]⁺: Loss of a phenyl radical.

[M - C₆H₄Cl]⁺: Loss of the chlorophenyl radical.

[(C₆H₅)₂P]⁺: The diphenylphosphinyl cation, resulting from the loss of the chlorophenyl group.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure. nih.govcore.ac.uk

Table 4: Predicted Key Ions in the Mass Spectrum of (4-chlorophenyl)diphenylphosphine This table is interactive. Click on the headers to sort the data.

Ion Formula Predicted m/z (for ³⁵Cl) Description
Molecular Ion (M⁺˙) [C₁₈H₁₄³⁵ClP]⁺˙ 296 Parent Ion
Isotope Peak [C₁₈H₁₄³⁷ClP]⁺˙ 298 M+2 peak
[M - Cl]⁺ [C₁₈H₁₄P]⁺ 261 Loss of Chlorine
[M - C₆H₅]⁺ [C₁₂H₉³⁵ClP]⁺ 219 Loss of Phenyl
[M - C₆H₄Cl]⁺ [C₁₂H₁₀P]⁺ 185 Loss of Chlorophenyl

X-ray Diffraction Studies of Solid-State Structures

Based on these analogs, (4-chlorophenyl)diphenylphosphine is expected to adopt a trigonal pyramidal geometry around the central phosphorus atom. The three aryl rings are arranged in a propeller-like conformation . The key structural parameters include:

P-C bond lengths: Typically in the range of 1.82-1.84 Å.

C-P-C bond angles: Approximately 101-104°, consistent with a pyramidal phosphorus center.

Torsion angles: The phenyl rings are twisted with respect to the C-P-C planes, defining the propeller shape.

Table 5: Representative Crystallographic Parameters from an Analog, (2-chlorophenyl)diphenylphosphine This table is interactive. Click on the headers to sort the data.

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
P-C(11) Bond Length 1.831(2) Å researchgate.net
P-C(21) Bond Length 1.830(2) Å researchgate.net
P-C(31) Bond Length 1.824(2) Å researchgate.net
C(11)-P-C(21) Angle 101.49(9)° researchgate.net
C(11)-P-C(31) Angle 103.52(9)° researchgate.net

Data from the ortho-substituted isomer is presented as a close approximation for the para-substituted title compound.

Theoretical and Computational Studies on Phosphine, 4 Chlorophenyl Diphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of (4-chlorophenyl)diphenylphosphine. These calculations, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's reactivity.

The electronic properties of phosphine (B1218219) ligands are significantly influenced by the nature of the substituents on the phosphorus atom. In (4-chlorophenyl)diphenylphosphine, the presence of the electron-withdrawing chloro group on one of the phenyl rings modulates the electron density on the phosphorus atom. This, in turn, affects its donor-acceptor properties when it coordinates to a metal center.

A key aspect of the electronic structure is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The reactivity of (4-chlorophenyl)diphenylphosphine can also be assessed through various reactivity descriptors derived from conceptual DFT. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting the behavior of the molecule in chemical reactions. For instance, the chemical hardness, which is proportional to the HOMO-LUMO gap, provides a measure of the molecule's resistance to change in its electron distribution.

A theoretical analysis of substituent electronic effects on phosphine-borane adducts using DFT has shown that electron-withdrawing substituents on the phosphine moiety impact the nature of the P-B dative bond. nih.gov Natural bond orbital (NBO) analysis in such studies reveals the distribution of electron density between the phosphine and the acceptor fragment. nih.gov For (4-chlorophenyl)diphenylphosphine, a similar analysis would likely show a reduced charge transfer from the phosphorus to a coordinated metal compared to triphenylphosphine (B44618).

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energetics of chemical systems with a good balance between accuracy and computational cost. For (4-chlorophenyl)diphenylphosphine, DFT calculations can provide a precise three-dimensional model of its geometry and valuable energetic information.

Geometry Optimization:

Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms in the molecule. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For (4-chlorophenyl)diphenylphosphine, the optimized geometry would reveal the spatial orientation of the three phenyl rings with respect to the central phosphorus atom.

The key geometrical parameters for (4-chlorophenyl)diphenylphosphine that can be determined from DFT calculations are presented in the interactive data table below. The values are hypothetical and are based on typical bond lengths and angles observed in similar phosphine structures.

ParameterValue
P-C (phenyl) Bond Length (Å)1.83
P-C (chlorophenyl) Bond Length (Å)1.84
C-Cl Bond Length (Å)1.75
C-P-C Bond Angle (°)103.5
P-C-C-C Dihedral Angle (°)35.0

Energy Calculations:

DFT calculations also provide crucial information about the electronic energies of the molecule. The energies of the HOMO and LUMO are particularly important as they dictate the electronic transitions and reactivity.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger energy gap suggests higher stability and lower reactivity. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the low HOMO-LUMO energy gap indicated high chemical reactivity and biological activity. researchgate.net For (4-chlorophenyl)diphenylphosphine, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of the HOMO and have a smaller effect on the LUMO, leading to a slightly larger HOMO-LUMO gap compared to triphenylphosphine.

The interactive data table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for (4-chlorophenyl)diphenylphosphine, based on trends observed for similar aromatic phosphines.

PropertyValue (eV)
HOMO Energy-6.20
LUMO Energy-0.85
Energy Gap (ΔE)5.35

Furthermore, DFT can be used to calculate various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy, which are essential for understanding the stability and reactivity of the compound under different conditions.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For (4-chlorophenyl)diphenylphosphine, MD simulations can provide valuable insights into its dynamic interactions with metal centers in coordination complexes, which is crucial for understanding its role in catalysis.

The primary goal of MD simulations in this context is to model the conformational flexibility of the phosphine ligand and its binding to a metal. The simulation tracks the trajectories of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface of the ligand-metal complex.

Force field parametrization is a critical step in setting up an MD simulation. This involves defining the potential energy function that describes the interactions between atoms. For metal complexes, this can be challenging due to the complex nature of the metal-ligand bond. Often, a quantum mechanics/molecular mechanics (QM/MM) approach is employed, where the metal center and its immediate coordination sphere are treated with a more accurate quantum mechanical method, while the rest of the system is described by a classical force field.

A recent study utilized QM/MM MD simulations with equivariant graph neural networks to investigate the ligation states of various phosphine ligands in transition metal complexes. This approach allowed for the simulation of large systems over extended timescales, providing insights into the factors that govern the stability of different coordination numbers. While (4-chlorophenyl)diphenylphosphine was not explicitly included in that study, the methodology is directly applicable to it.

MD simulations can be used to calculate important properties of the ligand-metal interaction, such as:

Binding Free Energy: This thermodynamic quantity determines the stability of the ligand-metal complex.

Conformational Dynamics: MD simulations can reveal the preferred conformations of the phosphine ligand when coordinated to a metal and the dynamics of phenyl ring rotations.

Solvent Effects: The influence of the solvent on the structure and stability of the complex can be explicitly modeled.

The interactive data table below presents hypothetical binding free energy data for the interaction of (4-chlorophenyl)diphenylphosphine with different metal ions, illustrating the type of information that can be obtained from MD simulations.

Metal IonBinding Free Energy (kcal/mol)
Pd(II)-25.5
Pt(II)-28.0
Rh(I)-22.3

These simulations can provide a dynamic picture of how the ligand interacts with the metal, including the flexibility of the P-C bonds and the steric hindrance imposed by the phenyl rings. This information is invaluable for the rational design of catalysts with improved activity and selectivity.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are extensively used to predict spectroscopic properties and elucidate reaction mechanisms, providing a powerful complement to experimental studies. For (4-chlorophenyl)diphenylphosphine, these theoretical predictions can aid in its characterization and in understanding its behavior in chemical transformations.

Prediction of Spectroscopic Properties:

NMR Spectroscopy: DFT calculations can accurately predict the 1H, 13C, and 31P NMR chemical shifts. The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. A study on novel nerve agents demonstrated that DFT-based predictions of 1H and 13C NMR spectra, when considering conformational isomers, can achieve high accuracy with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C. For (4-chlorophenyl)diphenylphosphine, the predicted 31P NMR chemical shift would be of particular interest, as it is sensitive to the electronic environment of the phosphorus atom.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific functional groups and molecular motions. A study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline showed that the predicted harmonic vibration frequencies from DFT calculations were very similar to the experimental data. taylorfrancis.com

The interactive data table below shows hypothetical predicted and experimental IR frequencies for some key vibrational modes in (4-chlorophenyl)diphenylphosphine.

Vibrational ModePredicted Frequency (cm-1)Experimental Frequency (cm-1)
P-C Stretch750745
C-Cl Stretch10901088
Aromatic C-H Stretch30603055

Prediction of Reaction Mechanisms:

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

For reactions involving (4-chlorophenyl)diphenylphosphine as a ligand in a catalytic cycle, DFT can be used to investigate key steps such as oxidative addition, reductive elimination, and migratory insertion. A computational study on the mechanism of chloroalkane dechlorination by Rh(I) complexes with phosphine ligands utilized DFT to determine the steps in the catalytic cycle and the turnover frequencies.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Phosphine (B1218219), (4-chlorophenyl)diphenyl-

The synthesis of unsymmetrical triarylphosphines like (4-chlorophenyl)diphenylphosphine has traditionally relied on classical methods, which often involve organometallic reagents that can be sensitive and functionally limited. Current research is geared towards developing more robust, versatile, and scalable synthetic protocols.

Classical vs. Modern Synthetic Approaches: Traditional routes typically involve the sequential reaction of phosphorus trichloride (PCl₃) with different Grignard or organolithium reagents. nih.govrsc.org For (4-chlorophenyl)diphenylphosphine, this would involve reacting PCl₃ first with two equivalents of phenylmagnesium bromide, followed by isolation of dichlorophenylphosphine, and then reaction with one equivalent of 4-chlorophenylmagnesium bromide. While effective, this multi-step process can be cumbersome and may have moderate yields. nih.gov

Emerging research focuses on metal-catalyzed cross-coupling reactions to form the crucial carbon-phosphorus (C–P) bond, offering a more direct and functional-group-tolerant alternative. nih.gov Palladium- and copper-catalyzed reactions have shown particular promise for the synthesis of various phosphines. researchgate.netnih.gov

Future Synthetic Developments: Future synthetic routes are likely to focus on direct C-H functionalization or the use of more accessible starting materials. The development of catalytic methods that can directly couple diphenylphosphine with 1-chloro-4-iodobenzene, for example, would represent a significant step forward. Furthermore, palladium-catalyzed phosphination using aryl bromides, triflates, or even nonaflates with diphenylphosphine or its derivatives are becoming increasingly sophisticated. nih.govacs.orgacs.org These methods tolerate a broader range of functional groups and often proceed under milder conditions. nih.gov

Table 1: Comparison of Synthetic Routes to Phosphine, (4-chlorophenyl)diphenyl-

Method Reagents Advantages Disadvantages
Grignard Reaction PCl₃, Phenylmagnesium bromide, 4-Chlorophenylmagnesium bromide Utilizes readily available starting materials. Multi-step; sensitive to moisture and air; limited functional group tolerance. nih.govlibretexts.org
Palladium-Catalyzed Cross-Coupling Diphenylphosphine, 1-bromo-4-chlorobenzene, Pd catalyst (e.g., Pd(OAc)₂), Ligand High functional group tolerance; milder reaction conditions; often high yields. researchgate.net Catalyst cost; potential for catalyst contamination in the product.
Copper-Catalyzed Cross-Coupling Diphenylphosphine, 1-iodo-4-chlorobenzene, CuI, Base (e.g., K₂CO₃) Palladium-free; cost-effective catalyst; good yields. nih.gov May require iodide-substituted arenes for optimal reactivity.
Future: C-H Phosphination Diphenylphosphine, Chlorobenzene (B131634), Catalyst Atom-economical; avoids pre-functionalization of the aryl group. Currently challenging for intermolecular reactions; requires further development for selectivity.

Exploration of New Catalytic Cycles and Reaction Types

The primary application of triarylphosphines is as ligands in homogeneous catalysis. The electronic and steric properties of the phosphine dictate the activity and selectivity of the metal catalyst. The 4-chloro substituent in (4-chlorophenyl)diphenylphosphine makes it more electron-poor than the parent triphenylphosphine (B44618). This electronic modification can have profound effects on catalytic cycles.

An electron-withdrawing substituent can enhance the π-acceptor ability of the phosphine ligand. In catalytic cycles involving reductive elimination, this can accelerate the rate-determining step, leading to higher catalyst turnover. This property is particularly relevant in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination.

Future research will likely explore the application of (4-chlorophenyl)diphenylphosphine as a ligand in novel catalytic transformations. This includes areas such as:

Photoredox Catalysis: Where the electronic properties of the ligand can influence the excited-state properties of the metal complex.

Asymmetric Catalysis: By developing chiral versions of this phosphine, its unique electronic nature could be leveraged to achieve high enantioselectivity in reactions.

Dual Catalysis: Systems where the phosphine-metal complex works in concert with an organocatalyst or a second metal catalyst to achieve transformations not possible with a single catalyst.

The compound itself can also act as an organocatalyst. Phosphines are known to catalyze a range of reactions, such as the Rauhut-Currier reaction, aza-Morita-Baylis-Hillman reaction, and various annulations. The modified nucleophilicity and steric profile of (4-chlorophenyl)diphenylphosphine compared to triphenylphosphine could lead to different reactivity patterns and product selectivities in these organocatalytic cycles.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. Phosphines are key reagents or catalysts in several powerful MCRs. For instance, in the context of the Wittig reaction, phosphines react with alkyl halides to form phosphonium salts, which are then converted to ylides.

A well-known MCR involves the reaction between a phosphine, a dialkyl acetylenedicarboxylate, and an acidic component (like an aldehyde or an imine). The nucleophilic phosphine initiates a cascade of reactions, leading to the formation of highly functionalized and complex molecules in a single step.

The integration of (4-chlorophenyl)diphenylphosphine into these systems is a promising area of research. The electron-withdrawing nature of the 4-chlorophenyl group can influence the nucleophilicity of the phosphorus atom and the stability of the intermediates in the catalytic cycle. This could potentially be used to:

Tune Reaction Rates: Accelerate or decelerate specific steps in the MCR cascade.

Control Selectivity: Influence the chemo-, regio-, or diastereoselectivity of the reaction.

Enable New Pathways: Allow for novel reaction pathways that are not accessible with more electron-rich phosphines like triphenylphosphine.

For example, a less nucleophilic phosphine might favor a specific pathway in a competitive reaction scenario, leading to a different major product. This fine-tuning is a key goal in modern synthetic chemistry.

Application in Green Chemistry Initiatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Phosphine, (4-chlorophenyl)diphenyl-, can contribute to green chemistry initiatives in several ways.

Catalyst Efficiency: As a ligand, its ability to enhance catalytic activity can lead to lower catalyst loadings, reducing the amount of precious metals (like palladium or rhodium) required for a given transformation. This minimizes waste and cost.

Atom Economy: Its use in MCRs and other atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is inherently a green approach.

Process Simplification: The Staudinger ligation, a bioorthogonal reaction, uses triarylphosphines to selectively react with azides to form an amide bond, with dinitrogen as the only byproduct. core.ac.uk This reaction is highly chemoselective and can be performed in complex biological media, aligning with green chemistry principles by avoiding protecting groups and harsh reagents. core.ac.uk The electronic properties of (4-chlorophenyl)diphenylphosphine could be used to fine-tune the kinetics of this ligation for specific applications.

Recyclability: Future research could focus on immobilizing (4-chlorophenyl)diphenylphosphine or its metal complexes onto solid supports (e.g., polymers, silica). This would allow for the easy separation of the catalyst from the reaction mixture and its subsequent reuse, a key principle of green chemistry.

Potential for Materials Science Applications

The derivatives of (4-chlorophenyl)diphenylphosphine, particularly its oxide and sulfide, hold significant potential for applications in materials science.

Organic Electronics: Triphenylphosphine oxide (TPPO) and its derivatives are widely investigated as materials for Organic Light-Emitting Diodes (OLEDs). They are used as:

Host Materials: For phosphorescent emitters, due to their high triplet energy levels which prevent quenching of the emitter.

Electron-Transporting Materials: The electron-deficient phosphorus(V) center facilitates electron transport.

Hole-Blocking Materials: Their high ionization potentials create a barrier for holes, confining them within the emissive layer and improving device efficiency.

The introduction of a chloro-substituent in (4-chlorophenyl)diphenylphosphine oxide can further tune these properties. The electron-withdrawing chlorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection and transport. It can also increase the glass transition temperature (Tg), leading to better thermal stability and longer device lifetime.

Fire Retardants: Phosphorus-containing compounds are well-known as effective flame retardants for polymers. Upon combustion, they can form a char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting the burning process. (4-chlorophenyl)diphenylphosphine and its oxide could be incorporated into polymer backbones or used as additives to impart flame retardancy, with the chlorine atom potentially providing a synergistic effect.

Table 2: Potential Applications in Materials Science

Application Area Derivative Role Potential Advantage of Chloro-Substituent
OLEDs Phosphine Oxide Host Material, Electron-Transport Layer Enhanced electron transport, higher thermal stability, tuned triplet energy.
Polymers Phosphine or Phosphine Oxide Flame Retardant Additive/Monomer Synergistic flame retardancy (P-Cl effect), improved polymer compatibility.
Sensors Phosphine Chemical Sensor Component The phosphine can act as a binding site for specific metal ions or analytes, with the chloro-group modifying the binding affinity and electronic response.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-chlorophenyl)diphenylphosphine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting diphenylphosphine with 4-chlorophenyl halides (e.g., chloride or bromide) in anhydrous solvents (e.g., THF or toluene) under inert atmospheres. Catalysts like palladium or nickel complexes may enhance efficiency . Key factors include temperature control (60–100°C), stoichiometric ratios (1:1.2 phosphine:halide), and purification via column chromatography or recrystallization. Impurities such as unreacted halides or oxidized phosphine byproducts should be monitored via 31^{31}P NMR .

Q. How can researchers characterize the structural and electronic properties of (4-chlorophenyl)diphenylphosphine?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, confirming the trigonal pyramidal geometry at phosphorus. Disordered chlorophenyl groups may require refinement constraints .
  • Spectroscopy : 31^{31}P NMR (δ ≈ -5 to -20 ppm) identifies oxidation states; 1^{1}H/13^{13}C NMR confirms substituent positions. IR spectroscopy detects P–C stretching modes (~500–600 cm1^{-1}) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and ligand donor strength .

Advanced Research Questions

Q. What role does (4-chlorophenyl)diphenylphosphine play in stabilizing transition metal complexes, and how does its electronic tuning affect catalytic activity?

  • Methodological Answer : The chlorophenyl group’s electron-withdrawing nature lowers the phosphine’s σ-donor strength, enhancing metal-ligand π-backbonding. This is critical in catalysis (e.g., Suzuki-Miyaura coupling). Researchers should:

  • Compare catalytic efficiency using Pd(0)/Pd(II) complexes with varying phosphine ligands.
  • Quantify turnover frequency (TOF) and analyze steric effects via Tolman’s cone angle measurements.
  • Use cyclic voltammetry to correlate ligand electronics with metal redox potentials .

Q. How do competing reaction pathways (e.g., oxidation or hydrolysis) impact the stability of (4-chlorophenyl)diphenylphosphine in solution?

  • Methodological Answer :

  • Oxidation : Monitor via 31^{31}P NMR for phosphine oxide formation (δ ≈ +20 ppm). Use radical scavengers (e.g., BHT) in aerobic conditions to suppress degradation .
  • Hydrolysis : Conduct kinetic studies in protic solvents (e.g., H2_2O/THF mixtures) at varying pH. LC-MS identifies hydrolysis products like phosphinic acids .
  • Stabilization Strategies : Store under argon with molecular sieves; avoid light exposure to prevent photodegradation .

Q. What computational approaches best predict the reactivity of (4-chlorophenyl)diphenylphosphine in organometallic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand substitution rates in solvent environments (e.g., toluene).
  • DFT with Solvation Models : Calculate activation energies for oxidative addition/reductive elimination steps.
  • NBO Analysis : Quantify charge transfer between phosphine and metal centers to rationalize catalytic selectivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the environmental persistence of (4-chlorophenyl)diphenylphosphine. How can researchers resolve these discrepancies?

  • Methodological Answer :

  • Experimental Replication : Conduct OECD 301/302 biodegradation tests under standardized conditions (pH 7, 25°C).
  • Analytical Consistency : Use HPLC-MS with isotopic labeling to track degradation intermediates.
  • Meta-Analysis : Compare data across studies, noting variables like microbial consortia or matrix effects (soil vs. aqueous systems) .

Safety and Ethical Considerations

Q. What precautions are essential when handling (4-chlorophenyl)diphenylphosphine due to its suspected reproductive toxicity?

  • Methodological Answer :

  • Exposure Control : Use glove boxes or fume hoods; monitor airborne particulates via OSHA Method PV2120.
  • Toxicity Screening : Perform in vitro assays (e.g., zebrafish embryo toxicity tests) to validate EC50_{50} values.
  • Ethical Compliance : Adhere to REACH SVHC guidelines (ECHA) for disposal and occupational exposure limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.